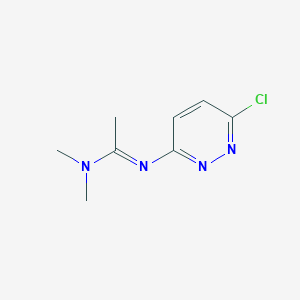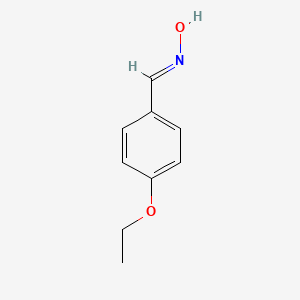
1-Bromo-2,5-dimethoxy-4-nitrobenzene
Overview
Description
1-Bromo-2,5-dimethoxy-4-nitrobenzene (BDMN) is an organic compound with a variety of uses in both scientific research and industry. It is an aromatic compound with a nitro group and a bromine atom bound to the benzene ring. BDMN is a colorless solid at room temperature, and it is soluble in a range of organic solvents. BDMN can be synthesized in a variety of ways, including the nitration of 2,5-dimethoxybenzene. It has a wide range of applications, including use as a reagent in organic synthesis, as a catalyst, and as a light-sensitive material.
Scientific Research Applications
Synthesis and Characterization
1-Bromo-2,5-dimethoxy-4-nitrobenzene has been used in various synthesis and characterization studies. For instance, Sweeney, McArdle, and Aldabbagh (2018) synthesized 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, a closely related compound, confirming its structure through X-ray crystallography and various spectroscopic methods (Sweeney, McArdle, & Aldabbagh, 2018).
Fungicidal Properties
The compound has been investigated for its fungicidal properties. Zayed, Aboulezz, Salama, and El‐Hamouly (1965) studied derivatives of 1-bromo-2,5-dimethoxy-4-nitrobenzene for their effectiveness against fungi like Aspergillus niger and Rhizoctonia solani (Zayed, Aboulezz, Salama, & El‐Hamouly, 1965).
Bromination Studies
Aitken, Jethwa, Richardson, and Slawin (2016) explored the bromination of 1,4-dimethoxy-2,3-dimethylbenzene, leading to various bromination products including derivatives of 1-bromo-2,5-dimethoxy-4-nitrobenzene. Their research highlights the versatility of this compound in organic synthesis (Aitken, Jethwa, Richardson, & Slawin, 2016).
Radical Anion Reactivity
Ernst, Ward, Norman, Hardacre, and Compton (2013) investigated the reactivity of the radical anion of 1-bromo-4-nitrobenzene in room temperature ionic liquids, showing its potential in advanced electrochemical applications (Ernst, Ward, Norman, Hardacre, & Compton, 2013).
Pharmaceutical Intermediates
The compound also finds application in the pharmaceutical industry. Guang-xin (2006) described its use as an intermediate in the synthesis of dofetilide, a medication for arrhythmia, highlighting its importance in medicinal chemistry (Guang-xin, 2006).
Mechanism of Action
Target of Action
1-Bromo-2,5-dimethoxy-4-nitrobenzene is a derivative of benzene, a cyclic compound with a conjugated pi electron system . The primary targets of this compound are the aromatic rings in organic molecules, where it can participate in electrophilic aromatic substitution reactions .
Mode of Action
The compound interacts with its targets through a process known as aromatic nucleophilic substitution . In this reaction, the bromine atom in the compound acts as a leaving group, allowing a nucleophile to attack the aromatic ring . This results in the substitution of the bromine atom with the nucleophile .
Biochemical Pathways
The aromatic nucleophilic substitution reaction involving 1-Bromo-2,5-dimethoxy-4-nitrobenzene can lead to the formation of various products depending on the nucleophile involved . For instance, when sodium t-butoxide is used as the nucleophile, the reaction leads to the formation of 2,4-dimethoxy-N-(5-methoxy-2-nitrophenyl)aniline .
Result of Action
The result of the action of 1-Bromo-2,5-dimethoxy-4-nitrobenzene is the formation of new compounds through the substitution of the bromine atom. The exact molecular and cellular effects of these reactions would depend on the specific context and the nucleophile involved .
Action Environment
The action of 1-Bromo-2,5-dimethoxy-4-nitrobenzene can be influenced by various environmental factors. For instance, the yield and selectivity of the aromatic nucleophilic substitution reaction can be affected by the reaction conditions, such as temperature and solvent . Additionally, safety data suggests that the compound should be handled carefully to avoid dust formation and inhalation .
properties
IUPAC Name |
1-bromo-2,5-dimethoxy-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO4/c1-13-7-4-6(10(11)12)8(14-2)3-5(7)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOPAVIIEJMHQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1[N+](=O)[O-])OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70452259 | |
| Record name | 1-Bromo-2,5-dimethoxy-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,5-dimethoxy-4-nitrobenzene | |
CAS RN |
98545-68-7 | |
| Record name | 1-Bromo-2,5-dimethoxy-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



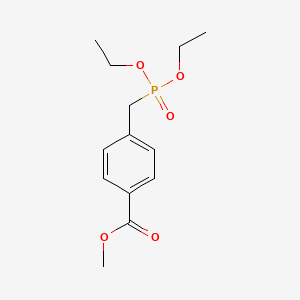


![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1366753.png)
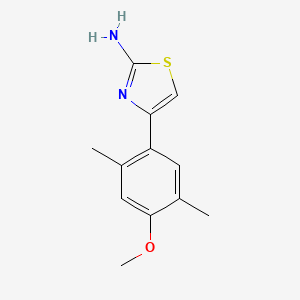

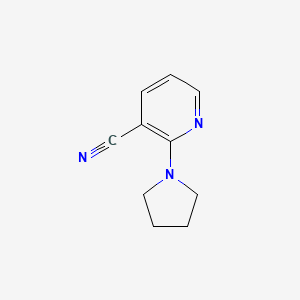

![4-Methoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1366766.png)
![2-{6-[1-Cyano-2-(methoxyimino)ethyl]-3-pyridazinyl}-3-(methoxyimino)propanenitrile](/img/structure/B1366768.png)
